

Impact of pH on Calcobutrol stability and complex formation

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Compound of Interest

Compound Name: Calcobutrol

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Technical Support Center: Calcobutrol

This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the stability and complex formation of **Calcobutrol**.

Frequently Asked Questions (FAQs)

Q1: What is **Calcobutrol** and what is its function in pharmaceutical formulations?

A1: **Calcobutrol** is the calcium salt of the ligand 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). It is used as an excipient in formulations of the MRI contrast agent Gadobutrol (Gadovist®). Its primary function is to act as a scavenger for any free gadolinium ions that might be released from the Gadobutrol complex, thereby enhancing the overall stability and safety of the formulation.^{[1][2]} The large difference in stability between the gadolinium complex (Gadobutrol) and the calcium complex (**Calcobutrol**) ensures that the calcium complex will readily exchange its calcium ion for any free gadolinium.^[1]

Q2: How does pH affect the stability of the **Calcobutrol** complex?

A2: The stability of the **Calcobutrol** complex is highly dependent on pH. The butrol ligand can be protonated or deprotonated depending on the pH of the solution, which in turn affects its ability to chelate calcium ions. At different pH values, there is an equilibrium between free

calcium ions, a neutral **Calcobutrol** complex (where the ligand has two negative charges), and an anionic **Calcobutrol** complex (where the ligand has three negative charges).[1][3]

Q3: What are the stability and acid dissociation constants for **Calcobutrol**?

A3: The thermodynamic stability constant ($\log K_{CaL}$) and the acid dissociation constant (pK_a) for **Calcobutrol** have been determined by pH-potentiometric equilibrium titrations. These values are crucial for understanding the behavior of **Calcobutrol** in solution at different pH levels.[1][3][4]

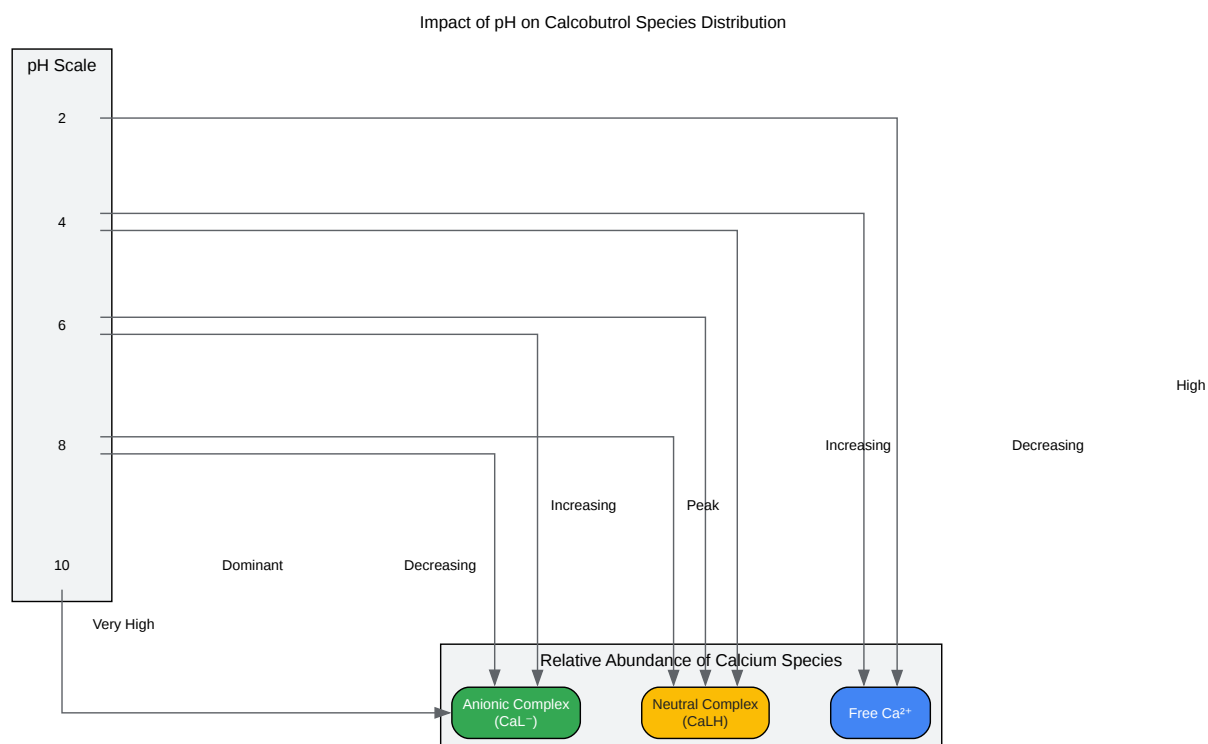
Quantitative Data Summary

The stability of the **Calcobutrol** complex is characterized by its thermodynamic stability constant and acid dissociation constant. These have been determined at 25°C in a 0.1 N KCl solution.[1][3]

Parameter	Value	Description
$\log(K_{CaL})$	14.67 ± 0.02	Represents the equilibrium constant for the formation of the anionic complex (CaL^-).
pK_a	3.39 ± 0.12	Represents the acid dissociation constant of the neutral, protonated complex ($CaLH$).

Table 1: Thermodynamic and Acid Dissociation Constants for **Calcobutrol**. [1][3]

The distribution of calcium-containing species in a solution of **Calcobutrol** is directly influenced by the pH. The following diagram illustrates this relationship.



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Figure 1: pH-dependent distribution of **Calcobutrol** species.

Troubleshooting Guide

Problem: My **Calcobutrol** solution appears cloudy or forms a precipitate at acidic pH.

- Cause: At a low pH (e.g., below 4), the equilibrium of the butrol ligand shifts towards its protonated forms. The free butrol ligand is zwitterionic and may have lower solubility at certain acidic pH values, potentially leading to precipitation.^[1] Unlike other ligands like DOTA, the butrol ligand cannot be easily crystallized by adjusting the pH.^{[1][3]}
- Solution: Ensure that the pH of your solution is maintained in the neutral to slightly alkaline range to favor the formation of the more soluble anionic complex and prevent precipitation of the free ligand.

Problem: I am observing incomplete complexation of calcium ions in my experiment.

- Cause: The formation of the **Calcobutrol** complex is pH-dependent. If the pH is too low, the ligand will be protonated and will not effectively chelate calcium. As indicated by the pKa of 3.39, below this pH, the protonated, neutral complex is more prevalent, and at even lower pH values, the free ligand and free calcium ions will dominate.^{[1][3]}
- Solution: Adjust the pH of your solution to a range where the anionic complex is the dominant species (typically pH > 7) to ensure maximum complexation of calcium ions.

Problem: During purification of **Calcobutrol** by HPLC, I see a co-eluting impurity.

- Cause: Due to the equilibrium between the different calcium-containing species in aqueous solution, it can be challenging to isolate a single, pure form of **Calcobutrol**. Preparative HPLC may not be sufficient to separate these closely related species.^[1]
- Solution: Crystallization from a suitable solvent system, such as ethanol, can be an effective method for obtaining high-purity **Calcobutrol**. This process can shift the equilibrium towards the stable, crystallized complex.^[5]

Experimental Protocols

Determination of **Calcobutrol** Stability Constants by pH-Potentiometric Titration

This protocol is based on the methodology used to determine the thermodynamic stability and acid dissociation constants of **Calcobutrol**.^{[1][3]}

Materials:

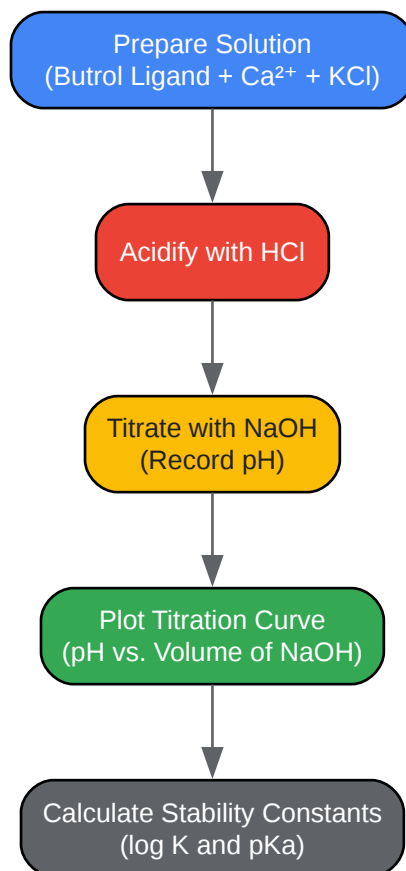
- **Calcobutrol** (or the butrol ligand and a calcium salt, e.g., CaCl_2)
- Potassium chloride (KCl)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- High-purity water
- pH meter with a glass electrode, calibrated with standard buffers
- Thermostatted titration vessel
- Magnetic stirrer

Procedure:

- Solution Preparation:
 - Prepare a solution of the butrol ligand and a known concentration of Ca^{2+} ions in a thermostatted vessel at 25°C . The ratio of Ca^{2+} to the ligand can be varied for different experimental runs.
 - Add KCl to maintain a constant ionic strength of 0.1 N.
- Titration:
 - Acidify the solution with a known amount of standardized HCl.
 - Titrate the solution with a standardized NaOH solution.
 - Record the pH value after each addition of the titrant.
- Data Analysis:
 - Plot the pH as a function of the volume of NaOH added to generate a titration curve.

- The stability constants ($\log K_{CaL}$) and the pK_a can be calculated from the titration data using appropriate software or by analyzing the formation curves.

Workflow for Potentiometric Titration of Calcobutrol



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Figure 2: Experimental workflow for determining **Calcobutrol** stability constants.

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